molecular formula C27H48N6O9 B1208791 Nocardamine CAS No. 26605-16-3

Nocardamine

Cat. No.: B1208791
CAS No.: 26605-16-3
M. Wt: 600.7 g/mol
InChI Key: NHKCCADZVLTPPO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nocardamine, also known as Desferrioxamine E, is a cyclic siderophore that has been shown to possess anti-cancer and anti-bacterial properties . It has been identified as an active compound with potent antimalarial activity .

Mode of Action

This compound’s mode of action is primarily through its iron-chelating ability . It starves parasites from their iron source, eventually inhibiting their growth . This iron-chelating ability is crucial for its antimalarial activity .

Biochemical Pathways

This compound has been shown to mitigate cellular dysfunction induced by oxidative stress in periodontal ligament stem cells . It effectively inhibits H₂O₂-induced oxidative stress in these cells . It also restores alkaline phosphatase activity, mineralized nodule formation, and the expression of osteogenic markers in H₂O₂-stimulated cells . Mechanistically, this compound increases p-ERK level and promotes β-catenin translocation into the nucleus .

Pharmacokinetics

It has been suggested that factors such as bioavailability, pharmacokinetics, and the interaction of this compound with the host’s immune system and other physiological processes can be assessed in animal models . These are critical considerations for the development of this compound as a clinical therapeutic .

Result of Action

This compound protects periodontal ligament stem cells against H₂O₂-induced oxidative stress and effectively restores impaired osteogenic differentiation in these cells by modulating the ERK/Wnt signaling pathway . It exhibits no significant cytotoxicity at concentrations below 20 µM .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the addition of ≥12.5 µM ferric ions into the Plasmodium falciparum culture reduced this compound antimalarial activity by 90% under in vitro settings . This suggests that the presence of ferric ions in the environment can significantly impact the efficacy of this compound.

Biochemical Analysis

Biochemical Properties

Nocardamine plays a crucial role in biochemical reactions involving iron metabolism. As a siderophore, it binds ferric iron (Fe3+) with high affinity, forming a stable complex that can be transported into cells via specific transporters . This iron-chelating property is essential for microorganisms in iron-limited environments, as it allows them to scavenge iron from their surroundings . This compound interacts with various enzymes and proteins involved in iron metabolism, including ferric reductases and iron transporters . These interactions are vital for maintaining iron homeostasis within the cell.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In periodontal ligament stem cells, this compound has been shown to mitigate oxidative stress-induced cellular dysfunction . It enhances cell viability, restores alkaline phosphatase activity, and promotes the formation of mineralized nodules . This compound also influences cell signaling pathways, particularly the ERK/Wnt signaling pathway, which is crucial for osteogenic differentiation . Additionally, this compound’s iron-chelating properties can impact cellular metabolism by regulating iron availability, which is essential for various metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate ferric iron and form stable complexes. This chelation process is facilitated by the hydroxamate groups in this compound, which bind to iron with high affinity . The resulting ferric-nocardamine complex is then recognized and transported into cells by specific siderophore transporters . Inside the cell, the iron is released from the complex and utilized in various biochemical processes. This compound also modulates the ERK/Wnt signaling pathway, promoting the translocation of β-catenin into the nucleus and enhancing osteogenic differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and maintains its iron-chelating properties over time . Studies have shown that this compound can effectively inhibit oxidative stress-induced cellular dysfunction in periodontal ligament stem cells over extended periods . The long-term effects of this compound on cellular function include the restoration of impaired osteogenic differentiation and the maintenance of cellular viability . These findings suggest that this compound remains effective and stable in laboratory conditions, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound exhibits minimal cytotoxicity and effectively mitigates oxidative stress-induced cellular dysfunction . At higher doses, this compound’s iron-chelating properties can lead to iron depletion, potentially causing adverse effects . It is essential to determine the optimal dosage of this compound to balance its beneficial effects with potential toxicity in animal studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to iron metabolism. It interacts with enzymes such as ferric reductases, which reduce ferric iron to ferrous iron for cellular utilization . This compound also affects metabolic flux by regulating iron availability, influencing various metabolic processes that depend on iron as a cofactor . The metabolic pathways involving this compound are crucial for maintaining iron homeostasis and supporting cellular functions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific siderophore transporters . These transporters recognize the ferric-nocardamine complex and facilitate its uptake into the cell . Once inside the cell, this compound releases the iron, which is then utilized in various biochemical processes. The distribution of this compound within tissues is influenced by its ability to chelate iron and form stable complexes, ensuring efficient iron transport and storage .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its role in iron metabolism. It is often found in cellular compartments involved in iron storage and utilization, such as the cytoplasm and mitochondria . This compound’s ability to chelate iron and form stable complexes allows it to be efficiently transported to these compartments, where it can participate in various biochemical processes. Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular locations, enhancing its activity and function .

Properties

IUPAC Name

1,12,23-trihydroxy-1,6,12,17,23,28-hexazacyclotritriacontane-2,5,13,16,24,27-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48N6O9/c34-22-10-14-26(38)32(41)20-8-3-6-18-30-24(36)12-15-27(39)33(42)21-9-2-5-17-29-23(35)11-13-25(37)31(40)19-7-1-4-16-28-22/h40-42H,1-21H2,(H,28,34)(H,29,35)(H,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKCCADZVLTPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181161
Record name Nocardamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26605-16-3
Record name Desferrioxamine E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26605-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nocardamin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026605163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nocardamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOCARDAMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q645668975
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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